![molecular formula C13H11F3N2O2S B1519519 2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate CAS No. 1221724-56-6](/img/structure/B1519519.png)
2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate
Overview
Description
The compound “2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group (NHCOO) attached to a phenyl ring with a 2-methyl-1,3-thiazol-4-yl group at the 3-position and a 2,2,2-trifluoroethyl group .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic or alkaline conditions, to yield the corresponding alcohol and an amine or ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, but carbamates generally have moderate to high stability and low to moderate water solubility .Scientific Research Applications
Detection and Sensing Applications
A novel approach in the detection of explosive compounds such as TNT and DNT involves the use of fluorescent polymers with strong electron-donating abilities, highlighting the potential of certain carbazole derivatives in enhancing sensitivity and specificity in explosive detection technologies (Nie et al., 2011).
Luminescence and Photoluminescence Applications
Research on carbazole-based beta-diketones and their europium(III) ternary complexes reveals their potential as visible-light excitable red phosphors for luminescence applications. These complexes exhibit intense red emission under blue-light excitation, demonstrating the utility of carbazole derivatives in developing new materials for optoelectronic devices (He et al., 2009).
Antibacterial Applications
Phenyl thiazolyl urea and carbamate derivatives have been synthesized and evaluated as new inhibitors of bacterial cell-wall biosynthesis. Many of these compounds show promising activity against gram-positive bacteria, including MRSA, VRE, and PRSP, indicating the potential of carbamate derivatives in developing new antibacterial agents (Francisco et al., 2004).
Organic Light-Emitting Diodes (OLEDs)
Studies on heteroleptic iridium(III) complexes with carbazole derivatives as ancillary ligands demonstrate their application in OLEDs, showing good performance and low efficiency roll-off. This suggests the role of such compounds in enhancing the performance of OLED devices (Jin et al., 2014).
Polymer Synthesis and Applications
Carbazole derivatives have been used in the synthesis of electrochromic polycarbazole films, demonstrating their utility in developing materials with significant electrochromic behavior. These materials change color upon oxidation, indicating their potential in smart window applications and electronic display technologies (Hsiao & Lin, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-8-17-11(6-21-8)9-3-2-4-10(5-9)18-12(19)20-7-13(14,15)16/h2-6H,7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCYFHSUUHNBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172231 | |
Record name | 2,2,2-Trifluoroethyl N-[3-(2-methyl-4-thiazolyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221724-56-6 | |
Record name | 2,2,2-Trifluoroethyl N-[3-(2-methyl-4-thiazolyl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-[3-(2-methyl-4-thiazolyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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